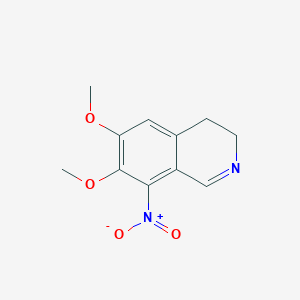
6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids. This compound is characterized by the presence of methoxy groups at the 6th and 7th positions, a nitro group at the 8th position, and a partially hydrogenated isoquinoline core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline typically involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in the presence of polyphosphoric acid (PPA). This method is advantageous as it avoids the use of heavy metals and other toxic compounds, making the purification process simpler .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6,7-dimethoxy-3,4-dihydroisoquinoline-8-amine.
Reduction: Formation of 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Lacks the nitro group, making it less reactive.
8-Nitro-3,4-dihydroisoquinoline: Lacks the methoxy groups, affecting its lipophilicity and biological activity.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Fully hydrogenated core, altering its chemical reactivity and biological properties.
Uniqueness
6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline is unique due to the combination of methoxy and nitro groups, which confer distinct chemical and biological properties. This combination allows for diverse chemical modifications and potential therapeutic applications.
Propiedades
Número CAS |
917892-74-1 |
|---|---|
Fórmula molecular |
C11H12N2O4 |
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
6,7-dimethoxy-8-nitro-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C11H12N2O4/c1-16-9-5-7-3-4-12-6-8(7)10(13(14)15)11(9)17-2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
FDPIEKIJGUUKRB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C2C=NCCC2=C1)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


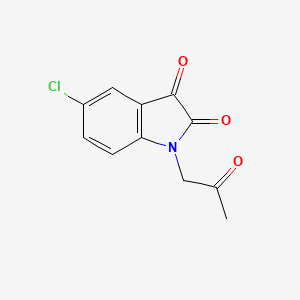
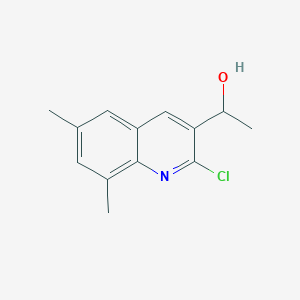

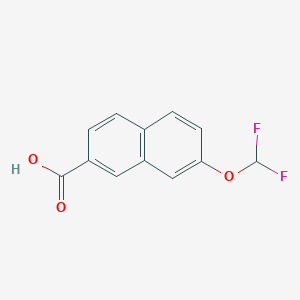
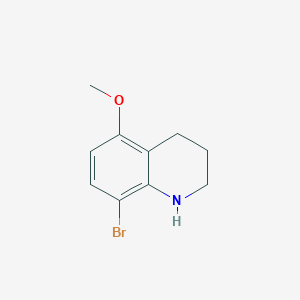
![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione](/img/structure/B11872472.png)
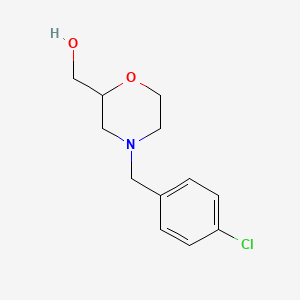



![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11872514.png)
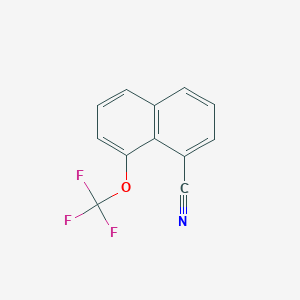
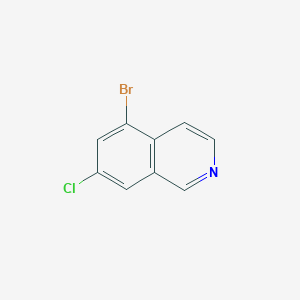
![N-{[Chloro(dimethyl)silyl]methyl}-N-phenylacetamide](/img/structure/B11872527.png)
